molecular formula C6F6O B13405798 2,3,4,5,5-Pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride CAS No. 74415-71-7

2,3,4,5,5-Pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride

Katalognummer: B13405798
CAS-Nummer: 74415-71-7
Molekulargewicht: 202.05 g/mol
InChI-Schlüssel: IWZFLSLHNUODLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5,5-Pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride is a fluorinated organic compound known for its unique chemical properties and reactivity. This compound is characterized by the presence of multiple fluorine atoms attached to a cyclopentadiene ring, along with a carbonyl fluoride group. The high electronegativity of fluorine atoms imparts distinct chemical behavior to this compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,5-Pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride typically involves the fluorination of cyclopentadiene derivatives. One common method includes the reaction of cyclopentadiene with elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure selective fluorination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where cyclopentadiene is fluorinated in the presence of a catalyst. The use of advanced fluorination techniques and catalysts helps in achieving high yields and purity of the final product. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5,5-Pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Diels-Alder reactions typically require dienophiles such as maleic anhydride or acrylonitrile. Oxidation reactions may involve oxidizing agents like potassium permanganate (KMnO4), while reduction reactions may use reducing agents like lithium aluminum hydride (LiAlH4) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated amines or alcohols, while Diels-Alder reactions produce cycloaddition products with six-membered rings .

Wissenschaftliche Forschungsanwendungen

2,3,4,5,5-Pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2,3,4,5,5-Pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride involves its interaction with molecular targets through its reactive fluorine atoms and carbonyl fluoride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include enzyme inhibition, protein modification, and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3,4,5,5-Pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride is unique due to the presence of both multiple fluorine atoms and a carbonyl fluoride group. This combination imparts specific reactivity and makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

74415-71-7

Molekularformel

C6F6O

Molekulargewicht

202.05 g/mol

IUPAC-Name

2,3,4,5,5-pentafluorocyclopenta-1,3-diene-1-carbonyl fluoride

InChI

InChI=1S/C6F6O/c7-2-1(5(10)13)6(11,12)4(9)3(2)8

InChI-Schlüssel

IWZFLSLHNUODLH-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(C(=C1F)F)(F)F)C(=O)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.